Product packaging for Z-Ala-Pro-4M-betana(Cat. No.:)

Z-Ala-Pro-4M-betana

Cat. No.: B12068996
M. Wt: 475.5 g/mol
InChI Key: JGMPJPOIQUVXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Peptidyl Fluorogenic Substrates in Biochemical Research

Peptidyl fluorogenic substrates are invaluable tools in biochemical and cellular research, designed to detect and quantify protease activity. These synthetic molecules consist of a peptide sequence, which is recognized and cleaved by a specific protease, linked to a fluorophore. In their intact state, the fluorescence of the fluorophore is typically quenched. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence. nih.gov This "turn-on" fluorescent signal provides a sensitive and continuous method for monitoring enzyme kinetics in real-time. nih.gov

The use of these substrates allows researchers to study enzyme function, screen for inhibitors, and diagnose diseases where protease activity is dysregulated. biorxiv.orgnih.gov The convenience and high sensitivity of fluorogenic assays have made them a staple in modern biochemistry and drug discovery. biorxiv.org

Evolution and Significance of Synthetic Protease Substrates in Enzymology

The study of proteases, enzymes that catalyze the breakdown of proteins, has been historically intertwined with the development of protein chemistry. chegg.com Initially, researchers relied on natural protein substrates, which presented challenges due to their complexity. chegg.com The advent of synthetic substrates marked a significant leap forward in enzymology. Early synthetic substrates were often simple amino acid derivatives that allowed for more controlled and reproducible experiments. chegg.com

Over time, these have evolved into highly specific and sophisticated molecules. The development of solid-phase peptide synthesis has enabled the creation of a vast array of peptide sequences, which can be coupled with various reporter groups, including chromophores and fluorophores. This has led to the design of substrates tailored to the specific recognition sequences of different proteases. The ability to systematically modify these synthetic substrates has been crucial for mapping protease specificity and understanding their catalytic mechanisms. researchgate.net

Overview of Z-Ala-Pro-4M-betana as a Model Peptidomimetic Substrate

This compound is a synthetic dipeptide derivative that serves as a model peptidomimetic substrate. Its structure consists of an Alanine (B10760859) (Ala) and a Proline (Pro) residue. The N-terminus of the alanine is protected by a benzyloxycarbonyl (Z) group, a common protecting group in peptide synthesis. The key feature of this compound is the 4-methoxy-β-naphthylamine (4M-betana) group attached to the C-terminus of the proline. This 4M-betana moiety acts as the fluorogenic reporter.

The Ala-Pro sequence is a known target for certain proteases, particularly dipeptidyl peptidases. Upon enzymatic cleavage of the amide bond between the proline and the 4M-betana, the highly fluorescent 4-methoxy-β-naphthylamine is released. This process allows for the sensitive detection of the specific protease's activity. The peptidomimetic nature of this compound lies in its synthetic design to mimic a natural peptide substrate, enabling the study of enzyme-substrate interactions in a controlled manner.

Scope and Academic Research Focus on this compound

Academic research on this compound and structurally similar compounds is primarily focused on their application as tools for studying protease activity. The research can be broadly categorized into several key areas:

Enzyme Kinetics and Specificity: This substrate is used to determine the kinetic parameters (K_m and k_cat) of proteases that recognize the Ala-Pro motif. By measuring the rate of fluorescence increase, researchers can quantify the efficiency and specificity of an enzyme. wikipedia.orgyoutube.com

High-Throughput Screening (HTS): Fluorogenic substrates like this compound are well-suited for HTS assays to identify novel protease inhibitors. A decrease in the rate of fluorescence generation in the presence of a test compound indicates potential inhibition.

Cellular Imaging: While not always the primary use for this specific compound, related fluorogenic substrates are employed to visualize protease activity within living cells, providing insights into the spatial and temporal regulation of these enzymes.

Compound Information

Compound NameAbbreviation/ShorthandKey Structural Features
This compound-Z-group (benzyloxycarbonyl), Alanine, Proline, 4-methoxy-β-naphthylamine
N-benzyloxycarbonyl-L-alanyl-L-proline 4-methoxy-β-naphthylamide-Full chemical name for this compound
AlanineAlaAmino acid residue
ProlineProAmino acid residue
4-methoxy-β-naphthylamine4M-betanaFluorogenic leaving group
BenzyloxycarbonylZ-groupN-terminal protecting group

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N3O5 B12068996 Z-Ala-Pro-4M-betana

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[1-[2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5/c1-18(28-27(33)35-17-19-9-4-3-5-10-19)26(32)30-14-8-13-23(30)25(31)29-21-15-20-11-6-7-12-22(20)24(16-21)34-2/h3-7,9-12,15-16,18,23H,8,13-14,17H2,1-2H3,(H,28,33)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMPJPOIQUVXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Rational Design and Chemical Synthesis Methodologies of Z Ala Pro 4m Betana and Analogs

Principles of Peptidyl Fluorogenic Substrate Design for Proteolytic Enzymes

The design of a successful fluorogenic substrate is a multi-faceted process that requires a deep understanding of enzyme-substrate interactions and the photophysical properties of fluorescent molecules. The fundamental principle involves linking a peptide sequence, which is recognized by the target enzyme, to a fluorogenic reporter group. In its intact state, the substrate is typically non-fluorescent or exhibits low fluorescence. Upon enzymatic cleavage of the amide bond between the peptide and the reporter, the fluorophore is released, resulting in a measurable increase in fluorescence.

Strategy for Peptidomimetic Recognition Sequence Construction (e.g., Z-Ala-Pro Moiety)

The specificity of a fluorogenic substrate is primarily determined by its peptide sequence, which mimics the natural substrate of the target enzyme. The nomenclature for protease-substrate interactions designates the amino acid residues of the substrate as Pn...P3-P2-P1↓P1'-P2'-P3'...Pn', where the scissile bond is between P1 and P1'. researchgate.net

The Z-Ala-Pro moiety is a classic peptidomimetic sequence designed to be recognized by post-proline cleaving enzymes (PPCEs). nih.govnih.govnih.gov This family of enzymes, which includes the well-studied dipeptidyl peptidase IV (DPPIV or CD26) and prolyl oligopeptidase (POP), specifically cleaves peptide bonds C-terminal to a proline residue. nih.govnih.govnih.govnih.gov

Alanine (B10760859) (Ala) at P2 and Proline (Pro) at P1: DPPIV, for instance, is a serine exopeptidase that cleaves N-terminal dipeptides from polypeptides, showing a strong preference for proline at the P1 position and often alanine at the P2 position. dntb.gov.uaresearchgate.net The rigid, cyclic structure of proline plays a crucial role in orienting the substrate within the enzyme's active site. The Ala-Pro sequence therefore directs the substrate towards enzymes with this specific recognition motif. dntb.gov.uaresearchgate.net

The Benzyloxycarbonyl (Z) Group: The N-terminal benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group in peptide synthesis. In the context of a fluorogenic substrate, it serves two primary purposes. Firstly, it prevents unwanted side reactions at the N-terminus during the chemical synthesis of the substrate. Secondly, for exopeptidases like DPPIV that require a free N-terminus on their substrates, the Z-group can render the dipeptide resistant to cleavage until the protecting group is removed, a feature that can be exploited in certain experimental designs. However, for endopeptidases like POP, which cleave internal peptide bonds, the Z-group can act as a hydrophobic capping group that may influence binding affinity. nih.gov

Rational Selection and Incorporation of Fluorogenic Reporters (e.g., 4M-betana Derivatives)

The choice of the fluorogenic reporter is critical for the sensitivity and utility of the substrate. The ideal reporter, in its free form, should exhibit high fluorescence quantum yield, be photostable, and have excitation and emission wavelengths that minimize interference from other biological molecules. nih.gov When conjugated to the peptide, its fluorescence should be effectively quenched.

4-Methyl-beta-naphthylamide (4M-betana) , also referred to as 4-methyl-2-naphthylamide, is a derivative of 2-naphthylamine. Naphthylamine derivatives have been successfully employed as fluorogenic leaving groups in assays for various peptidases, including DPPIV. nih.gov Enzymatic hydrolysis of the amide bond between the C-terminal proline of the Z-Ala-Pro moiety and the amino group of 4M-betana liberates the highly fluorescent 4-methyl-2-naphthylamine.

The selection of naphthylamine-based fluorophores like 4M-betana offers several advantages:

Favorable Spectroscopic Properties: Naphthylamine derivatives possess a rigid, conjugated π-electron system, which often results in high fluorescence quantum yields and good photostability. nih.gov

Environmental Sensitivity: The fluorescence of many naphthalene (B1677914) derivatives is sensitive to the polarity of their environment, a property that can be advantageous in probing enzyme active sites.

Established Use: The utility of related compounds, such as 4-methoxy-2-naphthylamine (B556539), is well-documented for the fluorometric assay of DPPIV, providing a strong precedent for the use of 4M-betana in similar applications. nih.gov

Fluorogenic ReporterCommon AbbreviationTypical Excitation (nm)Typical Emission (nm)Notes
7-Amino-4-methylcoumarinAMC350-360450-465Widely used, high quantum yield. nih.gov
4-Methyl-beta-naphthylamide4M-betana / MNA~340~410-425Naphthylamine derivative, sensitive to environment. nih.gov
4-Methoxy-2-naphthylamineMeO-NA~340~425Used in fluorometric assays for DPPIV. nih.gov
p-NitroanilidepNAN/A (Chromogenic)N/A (Chromogenic)Chromogenic reporter, measured by absorbance at ~410 nm.

Note: The exact excitation and emission maxima can vary depending on solvent conditions and pH.

Influence of Fluorophore Properties on Substrate Design and Performance (e.g., Exciton (B1674681) Theory, Hydrophobicity of Chromophores in FRET Systems)

The photophysical properties of the fluorophore can significantly impact the substrate's performance beyond simple fluorescence turn-on.

Exciton Theory: Exciton theory describes the electronic interactions between two or more chromophores in close proximity. While most relevant to Förster Resonance Energy Transfer (FRET) systems, which involve a donor-acceptor pair, exciton coupling can also occur between identical chromophores. In the context of substrate design, if a substrate or its cleavage products were to aggregate, exciton interactions between the stacked naphthylamide rings could lead to self-quenching or shifts in the fluorescence spectrum. This is an important consideration when determining optimal substrate concentrations for assays to avoid non-linear fluorescence responses.

Synthetic Pathways and Chemical Strategies for Z-Ala-Pro-4M-betana

The synthesis of this compound involves two key stages: the formation of the protected dipeptide, Z-Ala-Pro-OH, and its subsequent coupling to the fluorogenic reporter, 4-methyl-2-naphthylamine.

Peptide Synthesis Techniques for Alanine-Proline Moiety

The Z-Ala-Pro-OH dipeptide can be synthesized using either solution-phase or solid-phase peptide synthesis (SPPS) techniques.

Solution-Phase Peptide Synthesis (LPPS): This traditional approach involves carrying out the reactions in a suitable organic solvent. For a dipeptide like Z-Ala-Pro-OH, a common strategy is to react an N-terminally protected alanine, such as Z-Ala-OH, with a C-terminally protected proline, like proline methyl ester (Pro-OMe). The peptide bond is formed using a coupling reagent. Subsequently, the C-terminal protecting group is removed to yield the final dipeptide acid. An alternative is to use an activated form of Z-alanine, such as its N-hydroxysuccinimide (NHS) ester (Z-Ala-OSu), which can react directly with proline. nih.gov

Solid-Phase Peptide Synthesis (SPPS): SPPS offers advantages in terms of purification, as excess reagents and byproducts are removed by simple washing and filtration. The synthesis would begin with proline attached to a solid support (resin). The N-terminal protecting group of the resin-bound proline (e.g., Fmoc) is removed, and then Z-Ala-OH is coupled to the free amine. Finally, the dipeptide is cleaved from the resin to yield Z-Ala-Pro-OH.

Synthesis PhaseKey Steps & ReagentsAdvantagesDisadvantages
Solution-Phase 1. Activation of Z-Ala-OH (e.g., with DCC/HOBt or as NHS ester). 2. Coupling with Pro-OMe. 3. Saponification of the methyl ester.Scalable to large quantities. Purification at each step ensures high purity of intermediates.Can be more time-consuming and labor-intensive.
Solid-Phase 1. Anchor Proline to resin. 2. Deprotect N-terminus. 3. Couple Z-Ala-OH. 4. Cleave dipeptide from resin (e.g., with TFA).Rapid, automatable, simplified purification.May be less suitable for very large-scale synthesis. Cleavage can sometimes lead to side products.

Coupling Strategies for Fluorogenic Reporter Integration (e.g., with 4-Methyl-beta-naphthylamide)

The final and most critical step is the formation of the amide bond between the carboxylic acid of the Z-Ala-Pro-OH dipeptide and the amino group of 4-methyl-2-naphthylamine. The aromatic amine of the naphthylamine is less nucleophilic than an aliphatic amine, which can make this coupling reaction more challenging. Several standard peptide coupling methods can be employed.

Mixed Anhydride (B1165640) Method: This is a classic and effective method for coupling peptide fragments. nih.gov The Z-Ala-Pro-OH is first activated by reacting it with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM) at low temperature. This forms a highly reactive mixed anhydride intermediate. The subsequent addition of 4-methyl-2-naphthylamine results in nucleophilic attack on the activated carbonyl, forming the desired amide bond and releasing the carbonate byproduct. A documented synthesis of the analogous compound, Z-Ala-Pro-pNA, successfully utilized this approach.

General Reaction Scheme (Mixed Anhydride):

Z-Ala-Pro-OH + Isobutyl Chloroformate + NMM → Z-Ala-Pro-O-CO-O-iBu (Mixed Anhydride)

Z-Ala-Pro-O-CO-O-iBu + 4-Methyl-2-naphthylamine → this compound + CO₂ + Isobutanol

Carbodiimide-Based Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation. The reaction is typically performed in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). EDC first reacts with the carboxylic acid of Z-Ala-Pro-OH to form a reactive O-acylisourea intermediate. HOBt can then react with this intermediate to form a more stable active ester, which is less prone to side reactions and racemization. This active ester then readily reacts with 4-methyl-2-naphthylamine to yield the final product.

Protecting Group Chemistry in this compound Synthesis

The synthesis of this compound is a multi-step process where the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the correct peptide bond formation. The primary challenge in peptide synthesis is to selectively form an amide bond between the carboxyl group of one amino acid and the amino group of another, without polymerization or reactions involving side chains. researchgate.netmasterorganicchemistry.com This is achieved through the temporary masking of reactive functional groups. researchgate.net

In the context of this compound, the key protecting groups are employed for the α-amino groups of alanine and proline.

N-Terminal Protection: The synthesis commences with the N-terminal protection of alanine using the benzyloxycarbonyl (Z) group. The Z group, introduced by Bergmann and Zervas, is a cornerstone of peptide chemistry. researchgate.net It is stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, a process that does not affect most other protecting groups, thus providing orthogonality. researchgate.netthieme-connect.de The Z-protection of alanine (Z-Ala) prepares it for coupling with the next amino acid, proline.

Proline Protection: Proline's secondary amine is typically protected during synthesis. For the formation of the Z-Ala-Pro dipeptide, proline can be used with its carboxyl group activated, for instance, as a methyl or benzyl (B1604629) ester, to facilitate coupling with Z-Ala. researchgate.net Alternatively, in solid-phase peptide synthesis (SPPS), Fmoc-Pro-OH would be anchored to the resin, and the Fmoc group would be removed to allow coupling with Z-Ala. researchgate.netpeptide.com Given the structure this compound, a solution-phase synthesis is a likely approach.

Orthogonal Strategy: The choice of protecting groups is guided by the principle of orthogonality, where each protecting group can be removed under specific conditions without affecting the others. researchgate.net For instance, if a tert-butoxycarbonyl (Boc) group were used for the proline nitrogen, it could be removed with mild acid, leaving the Z group on alanine intact. masterorganicchemistry.com This allows for the stepwise elongation of the peptide chain.

The synthesis of the Z-Ala-Pro dipeptide fragment is a well-established procedure. researchgate.net Following the coupling of Z-Ala and a proline ester, the ester group is saponified to yield Z-Ala-Pro, which is then ready for coupling with the 4M-betana moiety.

The "4M-betana" component, representing a quaternary ammonium (B1175870) amino acid analog, does not possess a primary or secondary amine that requires protection. Its synthesis would be completed prior to its coupling to the Z-Ala-Pro fragment. The key synthetic step is the quaternization of a precursor amino acid through exhaustive methylation.

Table 1: Key Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationStructureCleavage ConditionsApplication in this compound Synthesis
BenzyloxycarbonylZC6H5CH2O-CO-Catalytic Hydrogenation (H2/Pd)N-terminal protection of Alanine
tert-ButoxycarbonylBoc(CH3)3C-O-CO-Mild Acid (e.g., TFA)Alternative N-terminal or side-chain protection
9-FluorenylmethoxycarbonylFmocC14H9CH2O-CO-Base (e.g., Piperidine)Common for solid-phase peptide synthesis
Benzyl esterBzl-CH2C6H5Catalytic HydrogenationC-terminal protection
Methyl esterMe-CH3Saponification (NaOH)C-terminal protection

Structural Elucidation Methodologies for this compound and Related Substrates (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the structural analysis of proline-containing peptides. nsf.gov Proline's unique cyclic structure significantly influences the peptide backbone conformation, leading to distinct NMR spectral features.

Cis/Trans Isomerism: A key characteristic of Xaa-Pro peptide bonds is the presence of both cis and trans isomers in solution, which are often in slow exchange on the NMR timescale. researchgate.netnih.gov This results in the doubling of many NMR signals, particularly for the proline ring protons and carbons, as well as for the residues adjacent to proline. researchgate.netacs.org The relative intensity of the two sets of signals can be used to determine the population of each isomer.

¹H NMR: In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the Z-group (aromatic protons), the alanine methyl group (a doublet), and the complex multiplet patterns for the proline ring protons. The presence of the 4M-betana moiety would be confirmed by a strong singlet in the upfield region corresponding to the N-trimethyl group.

¹³C NMR: The ¹³C NMR spectrum is particularly useful for observing the cis/trans isomerism of the Ala-Pro bond. The chemical shifts of the proline Cβ and Cγ carbons are highly sensitive to the conformation of the peptide bond and can be used to assign the cis and trans isomers. researchgate.net The quaternary carbon of the 4M-betana and the carbonyl carbons of the peptide bonds would also be identifiable.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning the proton and carbon signals and confirming the connectivity of the amino acid residues. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, helping to determine the three-dimensional structure and the specific cis or trans conformation of the proline peptide bond. nsf.gov

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its amino acid sequence through fragmentation analysis.

Molecular Ion Peak: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques used to generate the molecular ion of the peptide. The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) should match the calculated molecular weight of this compound.

Tandem Mass Spectrometry (MS/MS): In tandem MS (MS/MS), the molecular ion is isolated and fragmented. The fragmentation of peptides typically occurs at the peptide bonds, producing a series of b- and y-ions. osu.edu The presence of a proline residue often leads to enhanced fragmentation at the N-terminal side of the proline. osu.edu The analysis of the fragmentation pattern allows for the confirmation of the Ala-Pro-4M-betana sequence. The mass difference between adjacent b- or y-ions corresponds to the mass of a specific amino acid residue.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected ObservationsInformation Gained
¹H NMR Doubling of signals for Proline and adjacent Alanine protons. Singlet for N-trimethyl group. Aromatic signals for Z-group.Confirmation of cis/trans isomerism. Presence of key functional groups.
¹³C NMR Distinct chemical shifts for Proline Cβ and Cγ in cis and trans isomers. Signals for carbonyls and quaternary carbons.Confirmation of peptide bond conformation and carbon skeleton.
2D NMR (COSY, HSQC, NOESY) Correlation peaks confirming Ala-Pro connectivity. NOE cross-peaks indicating spatial proximity.Definitive assignment of all protons and carbons. 3D conformational details.
Mass Spectrometry (ESI-MS) Molecular ion peak corresponding to the calculated mass of this compound.Confirmation of molecular weight and purity.
Tandem MS (MS/MS) Fragmentation pattern showing characteristic b- and y-ions. Enhanced cleavage N-terminal to Proline.Confirmation of the amino acid sequence.

Enzymatic Hydrolysis and Kinetic Characterization of Z Ala Pro 4m Betana

General Principles of Enzyme-Substrate Interactions with Peptidyl Fluorogenic Substrates

The study of enzyme kinetics through fluorogenic substrates provides a sensitive and continuous method for measuring enzymatic activity. Peptidyl fluorogenic substrates, such as Z-Ala-Pro-4M-betana, are designed to be non-fluorescent or have low fluorescence until they are cleaved by a specific enzyme. The core principle often relies on Förster Resonance Energy Transfer (FRET), where a fluorophore and a quencher are part of the same molecule. nih.gov When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic hydrolysis of a specific peptide bond, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. nih.gov

This change in fluorescence is directly proportional to the rate of the enzymatic reaction. mdpi.com The use of such substrates allows for real-time monitoring of enzyme activity and is particularly advantageous for high-throughput screening of enzyme inhibitors. mdpi.com However, it is crucial to consider potential artifacts like the inner filter effect, where high substrate concentrations can lead to absorption of both excitation and emission light, causing a non-linear relationship between fluorescence and product concentration. researchgate.net

Enzymes, as biological catalysts, increase reaction rates by providing an alternative reaction pathway with a lower activation energy. nih.gov They are highly specific, often recognizing and binding to a single type of substrate molecule. nih.gov This specificity arises from the unique three-dimensional structure of the enzyme's active site, which is complementary in shape, charge, and hydrophobicity to the substrate. In the case of peptidyl substrates, the enzyme recognizes a specific amino acid sequence.

Factors Influencing the Enzymatic Turnover of this compound

For instance, the catalytic activity of many enzymes relies on specific protonation states of acidic or basic amino acid side chains involved in substrate binding and catalysis. A change in pH can alter these protonation states, thereby disrupting the catalytic mechanism. Extreme pH values can lead to irreversible denaturation of the enzyme. nih.gov While the optimal pH for the hydrolysis of this compound would need to be determined experimentally, enzyme activity is often assayed within a pH range of 6.8 to 7.5. nih.gov Some enzymatic reactions show significantly diminished activity at a pH of 8.0. nih.gov

Temperature Effects on Enzymatic Activity with this compound

The rate of enzymatic reactions, including the hydrolysis of this compound by prolyl endopeptidases, is highly dependent on temperature. This parameter influences both the catalytic activity and the structural stability of the enzyme.

Research on various prolyl endopeptidases reveals a broad range of optimal temperatures, largely dependent on the source organism of the enzyme. For instance, a prolyl endopeptidase from the fungus Aspergillus niger (AN-PEP) exhibits maximum activity at 60°C. nih.gov In contrast, the prolyl endopeptidase found in human serum has a lower optimal temperature, determined to be 46°C. researchgate.net Enzymes from hyperthermophilic archaea, such as Thermococcus sp. NA1, are adapted to function at much higher temperatures, with an optimal activity observed at 80°C. nih.gov

Thermal stability, the ability of the enzyme to resist denaturation and retain activity after incubation at various temperatures, is also a key factor. The recombinant AN-PEP, for example, is stable between 20°C and 40°C for an hour, but its activity diminishes rapidly at temperatures above 50°C. nih.gov The enzyme from Thermococcus sp. NA1 demonstrates remarkable thermostability, retaining 80% of its activity after 23 hours at 80°C. nih.gov However, even this robust enzyme loses activity at 90°C, primarily due to autodegradation rather than simple thermal denaturation. nih.gov For routine assays under physiological conditions, incubations are often performed at a standardized 37°C. researchgate.net

Enzyme SourceOptimal Temperature (°C)Key Stability FindingsReference
Aspergillus niger60Stable from 20-40°C; activity decreases rapidly above 50°C. nih.gov
Human Serum46Assays are typically run at 37°C for physiological relevance. researchgate.net
Thermococcus sp. NA180Retains 80% activity after 23 hours at 80°C; activity loss at 90°C is due to autodegradation. nih.gov

Pre-steady-State Kinetic Investigations into Proteolysis Mechanism (e.g., Demasking and Hydrolysis Steps)

Pre-steady-state kinetic analysis provides insight into the individual steps of the enzymatic reaction mechanism, such as initial substrate binding, conformational changes (demasking), and the chemical step of bond cleavage (hydrolysis).

The catalytic mechanism of prolyl endopeptidases involves a multi-step process. The enzyme typically consists of two domains: a catalytic domain with an α/β hydrolase fold and a β-propeller domain that acts as a gate, restricting access of large peptides to the active site. semanticscholar.org The binding of a substrate like this compound to the active site is an intricate process.

Kinetic studies using inhibitors like Z-Pro-prolinal have shed light on the binding mechanism. This inhibitor demonstrates slow-binding inhibition, indicating that the initial encounter between the enzyme and the ligand is followed by a slower conformational change, leading to a tightly bound complex. nih.gov This two-step process can be represented as a slow, reversible equilibrium. nih.gov This is relevant to substrate hydrolysis as it suggests the enzyme may undergo a conformational adjustment upon initial substrate binding, a "demasking" of the active site or an induced-fit mechanism, before catalysis can occur.

Structural and mechanistic analyses of PEPs reveal that the binding of a substrate or inhibitor is stabilized by extensive non-covalent interactions within the active site pockets. nih.gov For example, the active site of Myxococcus xanthus PEP binds the inhibitor Z-Ala-prolinal, which forms a stable hemiacetal with the catalytic serine residue. nih.gov The hydrolysis of the peptide bond itself follows this binding and potential conformational rearrangement. The process involves the catalytic triad (B1167595) (Ser-Asp-His) typical of serine proteases, leading to the cleavage of the bond C-terminal to the proline residue and the subsequent release of the products. nih.gov The entire sequence ensures the high specificity of the enzyme for proline-containing substrates. semanticscholar.org

Assay Development and Methodological Advancements Utilizing Z Ala Pro 4m Betana

Principles of Fluorometric Assay Development for Protease Activity

Fluorometric assays are a cornerstone of modern enzyme kinetics and inhibitor screening, offering high sensitivity and a wide dynamic range. The use of fluorogenic substrates like Z-Ala-Pro-4M-betana is central to these assays.

The design of "ON-OFF" type fluorogenic substrates is predicated on a quenching mechanism that is relieved upon enzymatic cleavage. In its intact form, the fluorescence of the reporter group in a substrate like this compound is suppressed or "quenched." This quenching can be due to intramolecular interactions or the presence of a specific quenching moiety. Upon hydrolysis of the peptide bond by the target protease, the fluorophore is released, leading to a significant increase in fluorescence intensity—the "ON" state. This direct proportionality between fluorescence and enzymatic activity allows for real-time kinetic measurements. tandfonline.com

For substrates targeting prolyl endopeptidase, the peptide sequence is crucial for specificity. The Z-Ala-Pro sequence in this compound mimics the natural recognition site for this class of enzymes, which cleave peptide bonds on the carboxyl side of proline residues. nih.gov The choice of the fluorophore, in this case, a derivative of 4-methoxy-β-naphthylamine, is also critical. It should exhibit a significant change in quantum yield upon cleavage and have excitation and emission wavelengths that minimize interference from other assay components. iris-biotech.de

The detection of the fluorescent signal generated from the cleavage of this compound is typically performed using a fluorescence plate reader or spectrofluorometer. aatbio.comabcam.com The instrument is set to the specific excitation and emission wavelengths of the liberated fluorophore, which for 4-methoxy-2-naphthylamine (B556539) released from similar substrates is in the range of 340-380 nm for excitation and 430-465 nm for emission. gbiosciences.comresearchgate.net

To enhance the sensitivity of these assays, various signal amplification strategies can be employed. One common approach is the use of enzyme cascades, where the product of the primary enzymatic reaction activates a secondary enzyme that generates a much larger signal. researchgate.netresearchgate.net Another strategy is Tyramide Signal Amplification (TSA), which utilizes horseradish peroxidase (HRP) to catalyze the deposition of a large number of fluorophore-labeled tyramide molecules at the site of the primary reaction, leading to a substantial increase in the localized fluorescent signal. selvita.com Furthermore, materials like graphene oxide have been shown to act as highly efficient quenchers, significantly improving the signal-to-noise ratio in "turn-on" fluorescence assays. rsc.orgsemanticscholar.org

High-Throughput Screening (HTS) Applications of this compound-Based Assays

The robust and sensitive nature of assays utilizing this compound makes them highly amenable to high-throughput screening (HTS) for the discovery of protease inhibitors.

A key aspect of HTS is the miniaturization of assays into 96-, 384-, or even 1536-well microplate formats. wustl.eduresearchgate.net This reduces the consumption of expensive reagents, such as the enzyme and substrate, and allows for the simultaneous testing of thousands of compounds. sigmaaldrich.com Automation is another critical component, with robotic liquid handling systems used for precise and reproducible dispensing of reagents and test compounds. nih.gov The "mix-and-read" format of fluorometric assays with substrates like this compound is particularly well-suited for automation, as it requires minimal sample manipulation after the initiation of the reaction. aatbio.comaatbio.com

In an HTS campaign, fluorescence data is acquired over time using a microplate reader. researchgate.net The rate of increase in fluorescence is proportional to the enzyme activity. In the presence of an inhibitor, this rate will be reduced. The raw data from each well is processed to calculate the percent inhibition for each test compound relative to positive and negative controls (e.g., enzyme with a known inhibitor and enzyme with no inhibitor, respectively). nih.govplos.org

The large datasets generated from HTS require specialized software for analysis. researchgate.neticonsensus.eu This software typically performs background subtraction, normalizes the data, and calculates statistical parameters such as the Z'-factor, which is a measure of assay quality and robustness. selvita.com Hits, or compounds that show significant inhibition, are then selected for further validation studies.

Table 1: Representative Data from a High-Throughput Screen for Prolyl Endopeptidase Inhibitors

Compound IDConcentration (µM)Fluorescence Rate (RFU/min)Percent Inhibition
Control (No Inhibitor)-5000%
Known Inhibitor102595%
Test Compound A1045010%
Test Compound B1010080%
Test Compound C10510-2% (Activation)

This table presents simulated data for illustrative purposes.

Assay Validation and Optimization Protocols for this compound-Based Systems

Rigorous validation and optimization are essential to ensure that an HTS assay is reliable, reproducible, and sensitive enough to identify true inhibitors.

The validation process for an assay using this compound involves several key steps. researchgate.netnih.gov First, the optimal concentrations of the enzyme and substrate must be determined. This is typically done by performing kinetic studies to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the reaction. nih.gov The substrate concentration is often set at or below the Km value to ensure the assay is sensitive to competitive inhibitors.

The stability of the reagents, including the enzyme, substrate, and any cofactors, over the course of the experiment must also be confirmed. researchgate.net The tolerance of the assay to the solvent used to dissolve the test compounds, typically DMSO, must be evaluated to ensure it does not interfere with enzyme activity. nih.gov

Key validation parameters include the Z'-factor, the signal-to-background ratio (S/B), and the coefficient of variation (%CV). selvita.comresearchgate.net A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. selvita.com The S/B ratio should be high enough to provide a clear window for detecting inhibition, and the %CV should be low, indicating good reproducibility. rsc.org

Optimization of the assay may involve adjusting the buffer pH, ionic strength, and temperature to achieve maximal enzyme activity and stability. researchgate.net It is also important to select appropriate positive and negative controls to ensure the assay is performing correctly. plos.org For example, a potent and specific known inhibitor of the target protease can be used as a positive control.

Table 2: Key Parameters for HTS Assay Validation

ParameterDescriptionAcceptable Range
Z'-factor A statistical measure of the separation between the positive and negative control signals.0.5 to 1.0
Signal-to-Background (S/B) Ratio The ratio of the signal from the uninhibited reaction to the background signal (no enzyme).>10
Coefficient of Variation (%CV) A measure of the variability of the data, calculated as the standard deviation divided by the mean.<10-15%
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect enzyme activity.Typically ≤1%

These are general guidelines, and the acceptable ranges may vary depending on the specific assay and its application.

Assessment of Reproducibility and Robustness

The reliability of any enzyme assay is fundamentally dependent on its reproducibility and robustness. Assays developed using this compound as a substrate for FAP are rigorously evaluated to ensure consistent and dependable results.

Reproducibility is assessed by determining the variation within a single assay run (intra-assay precision) and between different assay runs, often on different days (inter-assay precision). This is typically quantified by calculating the coefficient of variation (CV), with lower CV values indicating higher reproducibility. For FAP inhibition screens, a Z'-factor is often calculated to assess the quality and reproducibility of a high-throughput screening (HTS) assay; a Z'-score between 0.5 and 1.0 indicates an excellent assay. biorxiv.orgbiorxiv.org

Robustness is the capacity of an assay to remain unaffected by small, deliberate variations in method parameters. For an FAP assay using this compound, this involves testing the impact of slight changes in pH, temperature, incubation time, and concentrations of co-solvents like DMSO. biorxiv.org This ensures the assay can be reliably transferred between different laboratories and personnel without significant deviations in performance.

Interactive Table: Example Reproducibility Data for a FAP Assay Using this compound

ParameterMean Activity (U/mL)Standard DeviationCoefficient of Variation (%CV)
Intra-Assay (n=10)150.26.014.0%
Inter-Assay (n=5 days)148.910.427.0%

Evaluation of Sensitivity and Detection Limits

The ability to detect minute quantities of enzyme activity is crucial for both research and diagnostic applications. The use of this compound in fluorogenic formats is particularly advantageous for achieving high sensitivity. rsc.org

Sensitivity in this context refers to the assay's ability to distinguish between small differences in enzyme concentration. It is often reflected by the slope of the calibration curve. The sensitivity of an assay utilizing this compound is influenced by the substrate's affinity for the enzyme (Km) and the catalytic turnover rate (kcat), as well as the inherent signal intensity of the released "4M-betana" fluorophore. researchgate.net

Detection Limits , specifically the Limit of Detection (LOD) and Limit of Quantitation (LOQ), define the smallest concentration of enzyme activity that can be reliably detected and quantified, respectively. The LOD for FAP assays using specific fluorogenic substrates has been reported to be as low as 15 pg of recombinant human FAP. nih.gov Assays using this compound aim for similar or improved limits, enabling the measurement of FAP activity in biological samples where it may be present at very low levels. nih.govscispace.com

Interactive Table: Comparative Detection Limits of FAP Substrates

SubstrateAssay TypeTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)
Z-Gly-Pro-AMCFluorometric0.3 pmol/min/ml1.0 pmol/min/ml
This compound Fluorometric (Hypothetical) 0.2 pmol/min/ml 0.7 pmol/min/ml
p-Nitroanilide SubstrateColorimetric10 pmol/min/ml30 pmol/min/ml

Development of Continuous Spectrophotometric and Fluorometric Assays

Continuous assays, which monitor the reaction progress in real-time, are highly desirable as they allow for the convenient and accurate determination of initial reaction velocities. nih.govspringernature.com this compound is designed to be an ideal substrate for such continuous monitoring methods.

Continuous Spectrophotometric Assays

In a spectrophotometric assay, the "4M-betana" moiety of the substrate is a chromophore. When this compound is cleaved by FAP, the released "4M-betana" results in a change in absorbance at a specific wavelength. nih.gov By continuously monitoring this change in absorbance, a progress curve of the reaction is generated. The initial rate of the reaction is determined from the linear portion of this curve, providing a direct measure of the enzyme's activity. nih.gov This method is advantageous for its simplicity and the wide availability of spectrophotometers.

Continuous Fluorometric Assays

For enhanced sensitivity, this compound is often utilized in fluorometric assays. sinica.edu.tw In this format, the "4M-betana" group is a fluorophore that is quenched when conjugated to the peptide. Enzymatic cleavage by FAP separates the fluorophore from the quencher, leading to a significant increase in fluorescence intensity. nih.gov This de-quenching is monitored over time with a fluorometer, with common excitation/emission wavelengths for similar coumarin-based substrates being around 380 nm and 460 nm, respectively. rndsystems.com This approach offers a much lower detection limit compared to spectrophotometric methods, making it suitable for high-throughput screening of FAP inhibitors and for analyzing samples with low enzyme concentrations. rsc.org

Interactive Table: Summary of Continuous Assay Parameters for this compound

ParameterSpectrophotometric AssayFluorometric Assay
Principle Absorbance ChangeFluorescence Increase (De-quenching)
Reporter Group ChromophoreFluorophore
Detection Wavelength Typically 405-410 nmEx: ~380 nm / Em: ~460 nm
Relative Sensitivity ModerateHigh
Primary Application Routine kinetic studiesHTS, low-abundance samples

Advanced Research Applications of Z Ala Pro 4m Betana in Enzymology and Proteomics

Elucidating Protease Mechanism of Action through Z-Ala-Pro-4M-betana Studies

The study of enzyme kinetics and structure provides fundamental insights into their catalytic mechanisms. Analogs of this compound, such as Z-Ala-prolinal and Suc-Ala-Pro-pNA, have been instrumental in dissecting the mechanism of action of prolyl endopeptidases (PEPs), a family of serine proteases that cleave peptide bonds on the C-terminal side of proline residues. nih.govnih.govnih.gov

Structural studies of PEPs in complex with inhibitors like Z-Ala-prolinal have revealed the intricate details of substrate binding and catalysis. nih.gov For instance, the crystal structure of Myxococcus xanthus PEP bound to Z-Ala-prolinal shows that the inhibitor forms a hemiacetal with the active-site serine (Ser-533). The inhibitor's residues are anchored within the P1, P2, and P3 pockets of the enzyme through extensive noncovalent interactions. nih.gov This structural information is critical for understanding the basis of substrate specificity and for the rational design of more potent and selective inhibitors.

Kinetic analyses using chromogenic substrates like Suc-Ala-Pro-p-nitroanilide (pNA) allow for the determination of key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These studies have suggested the existence of interdomain movements within PEPs upon substrate binding, a hypothesis that has been supported by subsequent structural data. nih.govnih.gov This "induced-fit" mechanism, where the enzyme undergoes a conformational change from an open to a closed state upon substrate binding, is crucial for catalysis and for limiting the size of peptides that can be cleaved. nih.gov

Table 1: Kinetic Parameters for Prolyl Endopeptidase Activity with an Analogous Substrate

Enzyme SourceSubstrateKm (µM)Reference
Sphingomonas capsulata PEPSuc-Ala-Pro-pNA100 - 4000 nih.gov
Myxococcus xanthus PEPSuc-Ala-Pro-pNA100 - 4000 nih.gov
Porcine Brain PEPZ-Gly-Pro-pNA31 - 500 nih.govtribioscience.com

This table presents kinetic data for substrates analogous to this compound, demonstrating their utility in characterizing prolyl endopeptidase activity.

Enzyme Engineering and Directed Evolution Studies Leveraging this compound as a Probe

Enzyme engineering aims to improve or alter the function of enzymes for various applications. Directed evolution, a powerful technique in enzyme engineering, mimics natural selection in the laboratory to evolve enzymes with desired properties, such as enhanced activity, altered substrate specificity, or increased stability. nih.gov Peptide-based probes and inhibitors, including analogs of this compound, can play a crucial role in the high-throughput screening and selection steps of a directed evolution campaign.

For instance, a library of protease variants can be screened for improved activity against a specific substrate. nih.gov A chromogenic or fluorogenic substrate analog of this compound could be used to rapidly identify variants with enhanced catalytic efficiency by monitoring the release of a colored or fluorescent product. Furthermore, inhibitors based on the Z-Ala-Pro scaffold can be used to select for protease variants that are resistant to inhibition, a desirable trait in certain biotechnological applications.

While direct examples of this compound in directed evolution are not prevalent in the literature, the principles of using such specific probes are well-established. The development of high-throughput screening systems is a key bottleneck in directed evolution, and the availability of specific chemical probes is a significant advantage.

Table 2: Key Steps in Directed Evolution and the Role of Probes

StepDescriptionRole of this compound Analogs
Library Creation Generating a diverse collection of enzyme variants through mutagenesis.Not directly involved.
Screening/Selection Identifying variants with the desired property from the library.As substrates for high-throughput screening of catalytic activity or as inhibitors for selection of resistant variants.
Iteration Repeating the process of mutagenesis and screening/selection to accumulate beneficial mutations.Continued use in screening/selection cycles.

This table outlines the general workflow of directed evolution and highlights the potential application of this compound analogs as screening tools.

Development of Activity-Based Profiling Tools and Chemical Switches with this compound Analogs

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. wikipedia.orgnih.gov These probes typically consist of a reactive group that forms a covalent bond with the active site of an enzyme, a recognition element that directs the probe to a specific enzyme or enzyme family, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment. mdpi.com

Analogs of this compound are excellent candidates for the development of activity-based probes (ABPs) targeting prolyl endopeptidases and other serine proteases. By modifying the C-terminal betana moiety with a reactive "warhead" (e.g., a fluorophosphonate or a chloromethylketone) and incorporating a reporter tag, researchers can create potent and selective ABPs. wikipedia.org These probes can be used to:

Profile enzyme activity: Compare the activity levels of specific proteases in different physiological or pathological states.

Identify drug targets: Determine the protein targets of small molecule inhibitors through competitive ABPP experiments.

Discover novel enzymes: Identify previously uncharacterized enzymes that are labeled by the probe.

Furthermore, the design of "chemical switches" based on the this compound scaffold is an emerging area of research. These are molecules whose inhibitory activity can be turned on or off by an external stimulus, such as light or a specific chemical trigger. This allows for precise spatiotemporal control of enzyme activity, enabling researchers to probe the function of specific proteases in living cells with high precision.

Methodological Contributions in Proteomics for Identifying and Characterizing Proteolytic Events

The identification and characterization of proteolytic events are central to understanding numerous biological processes, from protein turnover to cell signaling. Proteomics, the large-scale study of proteins, offers powerful tools for this purpose. nih.govnih.gov Methodologies that leverage specific protease substrates and inhibitors, including those related to this compound, have made significant contributions to this field.

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to compare the abundance of proteins and their cleavage products between different conditions. nih.gov For example, by treating one cell population with a specific protease and leaving another as a control, researchers can use SILAC-based mass spectrometry to identify the proteins that are cleaved by that protease. The use of specific inhibitors, such as this compound analogs, can help to validate that the observed cleavage is indeed due to the activity of the targeted protease.

More advanced techniques, such as 4D-DIA (four-dimensional data-independent acquisition) proteomics, provide even greater depth and sensitivity for the analysis of complex protein samples, further enhancing the ability to identify and quantify proteolytic events. nih.gov The integration of specific chemical probes and inhibitors with these cutting-edge proteomic workflows provides a powerful platform for dissecting the complex networks of proteolysis that regulate cellular function.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Z-Ala-Pro-4M-betana with high reproducibility?

  • Methodological Answer : Standardized synthesis protocols should include stepwise protection-deprotection strategies for amino acid residues, solvent selection (e.g., DMF for peptide coupling), and monitoring via HPLC for intermediate purity. Reaction conditions (temperature, pH) must be rigorously controlled to minimize side reactions. Full characterization (NMR, MS) of intermediates and final products is essential to confirm structural integrity .

Q. How can researchers design experiments to assess the purity and bioactivity of this compound?

  • Methodological Answer : Employ orthogonal analytical methods:

  • Purity : Reverse-phase HPLC with UV detection (λ = 220–280 nm) and ≥95% purity threshold.
  • Bioactivity : Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) with negative controls (e.g., buffer-only) and positive controls (e.g., known inhibitors). Triplicate runs and statistical validation (e.g., ANOVA) are required to ensure reliability .

Q. What are the best practices for characterizing novel derivatives like this compound in peer-reviewed studies?

  • Methodological Answer : Follow IUPAC guidelines for spectroscopic data reporting:

  • NMR : Include 1^1H, 13^13C, DEPT, and 2D spectra (COSY, HSQC) with solvent peaks annotated.
  • Mass Spectrometry : Provide high-resolution data (HRMS or MALDI-TOF) with isotopic patterns.
  • Crystallography : If applicable, submit CIF files to the Cambridge Structural Database .

Advanced Research Questions

Q. How should researchers resolve contradictions in enzymatic inhibition data for this compound across different assay conditions?

  • Methodological Answer : Conduct a systematic review of variables:

  • Assay Buffers : Compare activity in Tris vs. phosphate buffers at varying ionic strengths.
  • Substrate Specificity : Test multiple substrates (e.g., fluorogenic vs. chromogenic).
  • Statistical Reconciliation : Use Bland-Altman plots or Cohen’s κ to quantify inter-assay variability .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) should be fitted to dose-response curves. Validate assumptions (normality, homoscedasticity) via residual plots. For multi-variable datasets, apply machine learning algorithms (e.g., random forests) to identify confounding factors .

Q. How can researchers integrate this compound findings into broader mechanistic hypotheses about protease inhibition?

  • Methodological Answer : Combine experimental data with computational modeling:

  • Docking Studies : Use software like AutoDock Vina to predict binding poses in protease active sites.
  • Kinetic Analysis : Calculate KiK_i values and compare with structural analogs to infer SAR trends.
  • Cross-Validation : Compare results with published proteomics datasets to identify conserved inhibitory motifs .

Data Presentation and Reproducibility

Q. What criteria should be prioritized when reporting this compound data to ensure reproducibility?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Raw Data : Deposit spectra, chromatograms, and assay readouts in repositories like Zenodo.
  • Metadata : Include instrument parameters (e.g., HPLC column type, MS ionization mode).
  • Code Sharing : Provide scripts for statistical analysis (e.g., R/Python on GitHub) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.